4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine
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Overview
Description
4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine: is a heterocyclic compound that features a thiomorpholine ring substituted with a 1-methyl-1H-pyrazol-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiomorpholine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Molecular Targets and Pathways:
Enzymes: The compound can act as an enzyme inhibitor, affecting pathways involved in metabolism or signal transduction.
Receptors: It may bind to receptors on cell surfaces, influencing cellular responses and signaling pathways.
Comparison with Similar Compounds
- 1-methyl-1H-pyrazole-4-yl methanamine
- 1-phenyl-1H-pyrazol-4-ylmethanamine
- 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)methylpiperidine
Comparison: Compared to similar compounds, 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine exhibits unique properties due to the presence of both the thiomorpholine ring and the 1-methyl-1H-pyrazol-4-ylmethyl group. This combination enhances its reactivity and potential for diverse applications. Additionally, the thiomorpholine ring provides increased stability and solubility, making it a valuable compound in various chemical and biological contexts .
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-11-7-9(6-10-11)8-12-2-4-13-5-3-12/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHWZZJZDUGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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